2,6-Dimethylocta-1,7-diene-3,6-diol 2,6-Dimethylocta-1,7-diene-3,6-diol 2,6-Dimethylocta-1,7-diene-3,6-diol is a natural product found in Cinnamomum camphora with data available.
2,6-Dimethyl-1,7-octadien-3,6-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 51276-33-6
VCID: VC19624896
InChI: InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2,6-Dimethylocta-1,7-diene-3,6-diol

CAS No.: 51276-33-6

Cat. No.: VC19624896

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylocta-1,7-diene-3,6-diol - 51276-33-6

Specification

CAS No. 51276-33-6
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2,6-dimethylocta-1,7-diene-3,6-diol
Standard InChI InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3
Standard InChI Key HZHJGFRDKJPQPV-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(CCC(C)(C=C)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2,6-Dimethylocta-1,7-diene-3,6-diol is systematically named according to IUPAC guidelines as 2,6-dimethylocta-1,7-diene-3,6-diol . Its molecular formula, C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}, reflects a decenol structure featuring two hydroxyl groups at positions 3 and 6, alongside methyl substituents at positions 2 and 6 . The compound’s SMILES notation, CC(=C)C(O)CCC(C)(O)C=C\text{CC(=C)C(O)CCC(C)(O)C=C}, and InChIKey, HZHJGFRDKJPQPV-UHFFFAOYSA-N\text{HZHJGFRDKJPQPV-UHFFFAOYSA-N}, provide unambiguous representations of its structure .

Spectral and Chromatographic Data

Gas chromatography (GC) analyses using non-polar columns (e.g., DB-5MS) report retention indices (RI) of 1270–1277 under hydrogen carrier gas conditions . These values facilitate compound identification in complex mixtures, as demonstrated in studies analyzing plant essential oils .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}
Molecular Weight170.25 g/mol
CAS Registry Number51276-33-6
Retention Index (DB-5MS)1270–1277

Physical and Chemical Properties

Physicochemical Profile

As a tertiary alcohol, 2,6-dimethylocta-1,7-diene-3,6-diol exhibits moderate polarity due to its hydroxyl groups, suggesting solubility in polar organic solvents like ethanol or acetone . Its liquid state at room temperature is inferred from its molecular weight and structural analogs, though experimental data on melting or boiling points remain unpublished .

Reactivity and Stability

The compound’s conjugated diene system and hydroxyl groups render it susceptible to oxidation and electrophilic addition reactions . In biological systems, enzymatic modifications may occur at the allylic positions, though specific metabolic pathways have yet to be elucidated .

Biological Occurrence and Significance

Natural Sources

2,6-Dimethylocta-1,7-diene-3,6-diol has been identified in:

  • Plants: Cinnamomum camphora (camphor tree)

  • Fungi: Saccharomyces cerevisiae (brewer’s yeast)

  • Foods: Papaya (Carica papaya), alcoholic beverages

Its presence in these organisms suggests roles in secondary metabolism, potentially contributing to flavor or aroma profiles .

Analytical Methods and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analyses employing DB-5MS columns (30 m × 0.25 mm × 0.25 μm) under hydrogen carrier gas have successfully resolved this compound from complex matrices . Temperature programming from 40°C to 250°C at 2°C/min optimizes separation, with detection facilitated by electron ionization (EI) mass spectra .

Challenges in Quantification

Current limitations stem from the lack of commercial standards and validated extraction protocols. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) paired with derivatization (e.g., silylation) may enhance sensitivity .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s structural similarity to monoterpenoids suggests potential as a fragrance precursor, though direct evidence of its use in commercial products is absent . Its detection in plant essential oils implies roles in aroma biosynthesis, meriting exploration in synthetic biology platforms .

Biochemical Research

As a microbial metabolite, 2,6-dimethylocta-1,7-diene-3,6-diol serves as a model compound for studying yeast oxidative stress responses . Saccharomyces cerevisiae cultures under nutrient-limited conditions exhibit upregulated production, hinting at roles in cellular detoxification .

Research Gaps and Future Directions

Despite its identification in multiple biological systems, critical knowledge gaps persist:

  • Biosynthetic Pathways: Enzymatic routes and regulatory mechanisms remain uncharacterized .

  • Pharmacokinetics: Absorption, distribution, and excretion profiles in mammals are unknown .

  • Industrial Utilization: Potential as a surfactant or emulsifier warrants formulation studies .

Table 2: Priority Research Areas

Research FocusMethodologyExpected Outcome
BiosynthesisIsotopic labeling + CRISPR-Cas9Elucidate enzymatic pathways
PharmacokineticsRadiolabeled tracer studiesDetermine bioavailability
Industrial applicationEmulsion stability assaysAssess surfactant efficacy

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